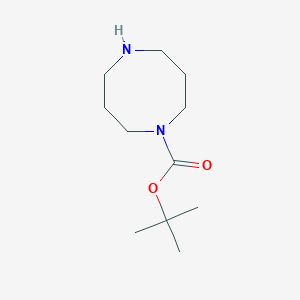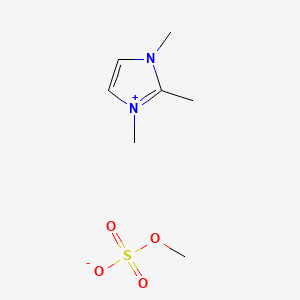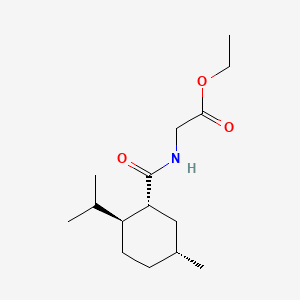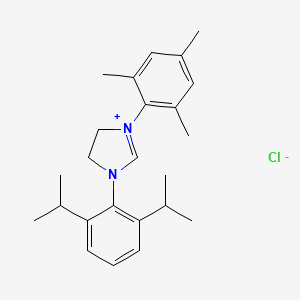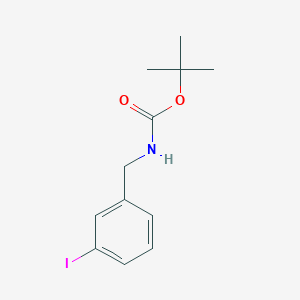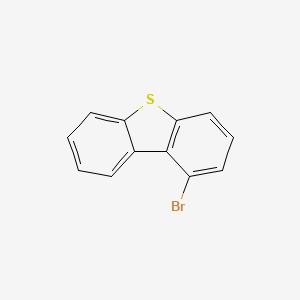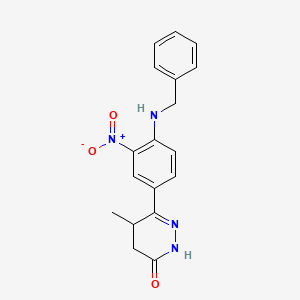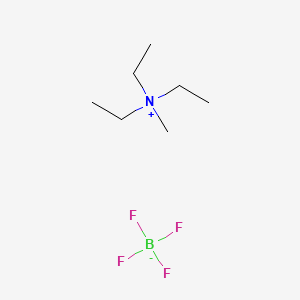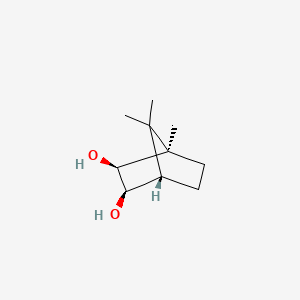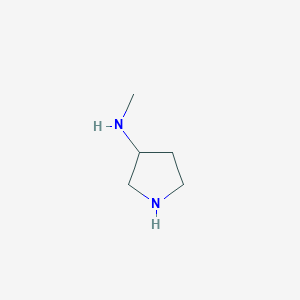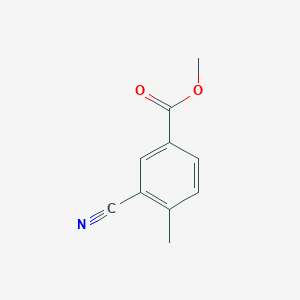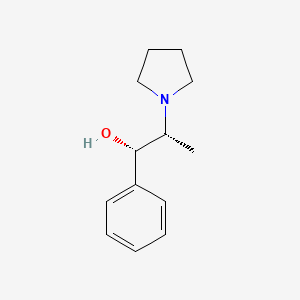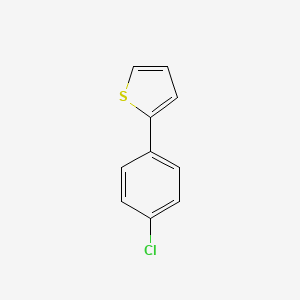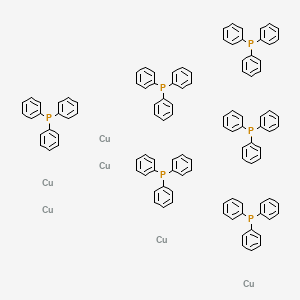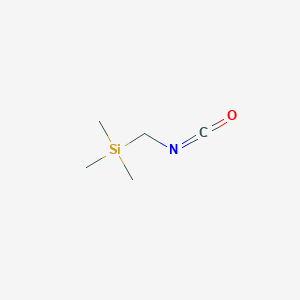
Trimethylsilylmethylisocyanate
Overview
Description
Trimethylsilylmethylisocyanate is an organosilicon compound with the molecular formula C5H11NOSi. It is a versatile reagent used in organic synthesis, particularly in the preparation of various functionalized compounds. The compound is characterized by the presence of a trimethylsilyl group attached to a methyl isocyanate moiety, which imparts unique reactivity and stability.
Mechanism of Action
Target of Action
Trimethylsilylmethylisocyanate is a versatile reactive organic isocyanate . It primarily targets primary amines, Grignard reagents, and organo-lithiums . These targets play a crucial role in various chemical reactions, serving as nucleophiles that can react with the isocyanate group in this compound.
Mode of Action
This compound interacts with its targets through a process known as carbamoylation . In this process, the isocyanate group in this compound reacts with the nucleophilic amines, Grignard reagents, or organo-lithiums to form carbamoyl derivatives . This interaction results in the formation of new chemical compounds.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of primary amines from grignard reagents or organo-lithiums . This suggests that this compound may influence pathways involving these compounds.
Pharmacokinetics
It is known that the compound has a boiling point of 90-92°c and a density of 0851 g/mL at 25°C . These properties may influence the compound’s bioavailability and its distribution within a system.
Result of Action
The primary result of this compound’s action is the formation of carbamoyl derivatives . These derivatives are formed when this compound reacts with amines, Grignard reagents, or organo-lithiums. The formation of these new compounds can have various molecular and cellular effects, depending on the specific derivatives formed and their subsequent reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as suggested by its specific boiling point . Additionally, the presence of other chemicals in the environment, such as other reactants or catalysts, can also influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilylmethylisocyanate can be synthesized through several methods. One common approach involves the reaction of trimethylsilylmethyl chloride with potassium cyanate in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds at room temperature and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process. This method involves the reaction of trimethylsilylmethyl chloride with sodium cyanate in a solvent such as acetonitrile. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilylmethylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes to form silylated derivatives.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Tetrahydrofuran, acetonitrile, and dichloromethane.
Catalysts: Lewis acids such as aluminum chloride and boron trifluoride.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Silylated Derivatives: Formed by addition reactions with alkenes and alkynes.
Scientific Research Applications
Trimethylsilylmethylisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to enhance their stability and reactivity.
Medicine: It is used in the development of novel drug candidates and in the synthesis of active pharmaceutical ingredients.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Trimethylsilylisocyanate: Similar in structure but lacks the methyl group attached to the silicon atom.
Trimethylsilylcyanate: Contains a cyanate group instead of an isocyanate group.
Trimethylsilylcarbamate: Formed by the reaction of trimethylsilylmethylisocyanate with alcohols.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Its trimethylsilyl group provides enhanced stability and reactivity compared to other similar compounds, allowing for the efficient formation of various functionalized products.
Properties
IUPAC Name |
isocyanatomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOSi/c1-8(2,3)5-6-4-7/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXRJCHTPLNKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534830 | |
| Record name | (Isocyanatomethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14283-35-3 | |
| Record name | (Isocyanatomethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14283-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


